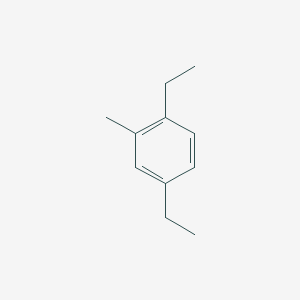

1,4-Diethyl-2-methylbenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

13632-94-5 |

|---|---|

分子式 |

C11H16 |

分子量 |

148.24 g/mol |

IUPAC 名称 |

1,4-diethyl-2-methylbenzene |

InChI |

InChI=1S/C11H16/c1-4-10-6-7-11(5-2)9(3)8-10/h6-8H,4-5H2,1-3H3 |

InChI 键 |

ZEHGGUIGEDITMM-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)CC)C |

规范 SMILES |

CCC1=CC(=C(C=C1)CC)C |

其他CAS编号 |

13632-94-5 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diethyl-2-methylbenzene (CAS: 13632-94-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diethyl-2-methylbenzene, also known as 2,5-diethyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1] This substituted benzene (B151609) derivative is of interest to researchers in organic synthesis and medicinal chemistry as a potential building block or intermediate in the preparation of more complex molecules. Its physicochemical properties and reactivity are dictated by the arrangement of the two ethyl groups and one methyl group on the benzene ring. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and safety information.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | [1] |

| Molecular Weight | 148.24 g/mol | [1] |

| CAS Number | 13632-94-5 | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,5-Diethyltoluene, 1-Methyl-2,5-diethylbenzene | [1] |

| Appearance | Colorless liquid | |

| Density | 0.865 g/cm³ | [3] |

| Boiling Point | 206.7 °C | [3] |

| Flash Point | 72.9 °C | [3] |

| Refractive Index | 1.497 | [3] |

| Vapor Pressure | 0.335 mmHg at 25°C | [3] |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 148. Major fragments at m/z = 133, 119.[2] |

| Infrared (IR) Spectroscopy | Data available from NIST and other spectral databases.[1] |

| Gas Chromatography (GC) | Retention index data is available for various column types.[4] |

Note: While the existence of spectroscopic data is confirmed, the actual spectra are not reproduced here. Researchers should refer to spectral databases such as the NIST WebBook for detailed spectral charts.

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of toluene (B28343). This electrophilic aromatic substitution reaction involves the introduction of two ethyl groups onto the toluene ring.

Experimental Protocol: Friedel-Crafts Diethylation of Toluene

This protocol is a representative procedure based on established Friedel-Crafts alkylation methods.[5][6][7]

Materials:

-

Toluene

-

Ethyl bromide (or ethyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry diethyl ether (or other suitable inert solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up the reaction apparatus in a fume hood, ensuring all glassware is dry. The three-necked flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

To the flask, add anhydrous aluminum chloride (Lewis acid catalyst) and a volume of dry diethyl ether.

-

Cool the flask in an ice bath.

-

A mixture of toluene and ethyl bromide is prepared in the dropping funnel.

-

Slowly add the toluene and ethyl bromide mixture to the stirred suspension of aluminum chloride in diethyl ether over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 2-3 hours to ensure the completion of the reaction.

-

Cool the reaction mixture back to 0°C in an ice bath.

-

Slowly and carefully quench the reaction by adding crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. The organic layer is separated from the aqueous layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

The solvent is removed by rotary evaporation.

-

The crude product, a mixture of diethyltoluene isomers, is purified by fractional distillation to isolate the this compound isomer.

Caption: Synthesis and purification workflow for this compound.

Chemical Reactivity

The reactivity of this compound is characterized by reactions of the aromatic ring and the alkyl side chains.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The existing alkyl groups are activating and ortho-, para-directing.

-

Oxidation of Side Chains: The ethyl and methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).

Biological Activity and Drug Development Applications

Currently, there is limited specific information available in the public domain regarding the direct biological activity or involvement in signaling pathways of this compound. Its primary relevance in drug development is as a potential chemical intermediate.[8] The aromatic scaffold with multiple alkyl substituents can be a starting point for the synthesis of more complex molecules with potential therapeutic applications.[8]

The metabolism of diethylbenzene isomers has been studied, with the primary route being oxidation of the ethyl side chains.[9][10] This metabolic pathway is important for understanding the toxicokinetics and potential toxicity of this class of compounds.[10]

Caption: A potential metabolic pathway for this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[11]

-

Hazards: Flammable liquid and vapor. May cause skin and eye irritation. May be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.[11]

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a substituted aromatic hydrocarbon with well-defined chemical and physical properties. While its direct biological activity is not extensively documented, its utility as a chemical intermediate in organic synthesis makes it a compound of interest for researchers in various fields, including drug discovery and materials science. Standard laboratory safety procedures should be followed when handling this compound. Further research may uncover novel applications and a more detailed understanding of its reactivity and potential biological interactions.

References

- 1. Benzene, 1,4-diethyl-2-methyl- [webbook.nist.gov]

- 2. This compound | C11H16 | CID 139518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Benzene, 1,4-diethyl-2-methyl- [webbook.nist.gov]

- 5. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 6. adichemistry.com [adichemistry.com]

- 7. beyondbenign.org [beyondbenign.org]

- 8. nbinno.com [nbinno.com]

- 9. series.publisso.de [series.publisso.de]

- 10. Toxicokinetics of 1,2-diethylbenzene in male Sprague-Dawley rats-part 1: excretion and metabolism of [(14)C]1,2-diethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,4-Diethyl-2-methylbenzene: Structure, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1,4-Diethyl-2-methylbenzene, including its molecular structure, chemical formula, and key physicochemical properties. Detailed experimental protocols for its synthesis and characterization by common analytical techniques are also presented to support research and development activities.

Molecular Structure and Chemical Formula

This compound, also known as 2,5-diethyltoluene, is an aromatic hydrocarbon. Its structure consists of a benzene (B151609) ring substituted with two ethyl groups at positions 1 and 4, and a methyl group at position 2.

The molecular structure of this compound is illustrated in the following diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆ | [1][2] |

| Molecular Weight | 148.25 g/mol | [1][2] |

| CAS Registry Number | 13632-94-5 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,5-Diethyltoluene, 1-Methyl-2,5-diethylbenzene | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | 206.7 °C | |

| Density | 0.865 g/cm³ | |

| Refractive Index | 1.497 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are representative and may require optimization based on specific laboratory conditions and equipment.

Synthesis: Friedel-Crafts Alkylation of Toluene (B28343)

A common method for the synthesis of alkylated benzenes is the Friedel-Crafts alkylation. The following is a representative protocol for the synthesis of this compound.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Materials:

-

Toluene

-

Ethyl bromide

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous aluminum chloride (catalyst) and anhydrous diethyl ether.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add a solution of toluene in anhydrous diethyl ether to the dropping funnel.

-

Slowly add the toluene solution to the stirred AlCl₃ suspension.

-

Add ethyl bromide to the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours.

-

Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation to isolate this compound from other isomers and byproducts.

Characterization Techniques

GC-MS is a powerful technique for separating and identifying the components of a mixture.

Experimental Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.

Experimental Conditions:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Solvent: Chloroform-d (CDCl₃).

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Conditions:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

-

Mode: Attenuated Total Reflectance (ATR).

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

This technical guide provides foundational information and methodologies for working with this compound. Researchers are encouraged to adapt these protocols to their specific needs and to consult relevant safety data sheets before handling any chemicals.

References

Spectroscopic Profile of 1,4-Diethyl-2-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic hydrocarbon 1,4-diethyl-2-methylbenzene. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications. This document includes detailed tables of spectroscopic data, standardized experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the available mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance spectroscopy data for this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The primary fragmentation pattern involves the loss of methyl and ethyl groups.

| m/z | Relative Intensity (%) | Assignment |

| 148 | 35 | [M]⁺ (Molecular Ion) |

| 133 | 100 | [M-CH₃]⁺ |

| 119 | 40 | [M-C₂H₅]⁺ |

| 105 | 25 | [M-C₃H₇]⁺ |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

| Data sourced from NIST WebBook.[1] |

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. The key absorption bands for this compound are indicative of its aromatic and aliphatic C-H bonds, as well as aromatic ring vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2965 - 2850 | Strong | Aliphatic C-H Stretch (from ethyl and methyl groups) |

| 1615, 1505, 1460 | Medium to Strong | Aromatic C=C Ring Stretch |

| 880 - 800 | Strong | Aromatic C-H Bend (out-of-plane) |

| Data sourced from NIST WebBook.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum shows distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.05 | s | 1H | Ar-H |

| ~ 6.98 | d | 1H | Ar-H |

| ~ 6.95 | d | 1H | Ar-H |

| ~ 2.60 | q | 4H | -CH₂- (Ethyl) |

| ~ 2.25 | s | 3H | Ar-CH₃ |

| ~ 1.22 | t | 6H | -CH₃ (Ethyl) |

The predicted ¹³C NMR spectrum displays signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142.5 | Aromatic C (quaternary) |

| ~ 135.0 | Aromatic C (quaternary) |

| ~ 134.5 | Aromatic C (quaternary) |

| ~ 130.0 | Aromatic CH |

| ~ 128.5 | Aromatic CH |

| ~ 126.0 | Aromatic CH |

| ~ 28.5 | -CH₂- (Ethyl) |

| ~ 21.0 | Ar-CH₃ |

| ~ 15.5 | -CH₃ (Ethyl) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition for ¹H NMR:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

A wider spectral width is used compared to ¹H NMR.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract the absorbance of the atmosphere (CO₂ and H₂O).

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures an interferogram, which is a plot of IR intensity versus time.

-

Data Processing: The interferogram is converted into a spectrum (absorbance or transmittance versus wavenumber) via a Fourier transform. The background spectrum is subtracted from the sample spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for organic compound spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of 1,4-Diethyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the boiling and melting points of 1,4-Diethyl-2-methylbenzene, including detailed experimental protocols for their determination and a summary of its key physical properties.

Physical and Chemical Properties

This compound, also known as 2,5-diethyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆. Below is a summary of its key physical properties.

| Property | Value | Source(s) |

| Boiling Point | 206.7°C - 207°C | [1][2][3] |

| Melting Point | Not available (liquid at STP) | |

| Density | 0.865 - 0.876 g/cm³ | [2][3] |

| Flash Point | 72.9°C | [1][2] |

| Refractive Index | 1.497 - 1.503 | [1][3] |

| Vapor Pressure | 0.335 mmHg at 25°C | [1] |

| Molecular Weight | 148.24 g/mol | [1] |

Experimental Protocols

While specific experimental data for the determination of the boiling and melting points of this compound are not detailed in the literature, the following are generalized, standard laboratory protocols for determining these properties for organic compounds.

1. Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of an organic liquid is the capillary method using a Thiele tube or a similar heating apparatus.[4][5]

-

Apparatus:

-

Thiele tube or other heating bath (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the fusion tube.[4][5]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[4]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.

-

The apparatus is heated slowly and uniformly.[4]

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This temperature is the boiling point of the liquid.[4]

-

2. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is typically a sharp, well-defined temperature range.[6]

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or Thiele tube setup

-

Capillary tubes (open at one end)

-

Thermometer

-

Sample of the solid compound

-

-

Procedure:

-

A small amount of the finely powdered, dry solid sample is packed into a capillary tube to a height of 1-2 cm.[7]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated rapidly at first to determine an approximate melting point.

-

The apparatus is allowed to cool, and a second sample is prepared.

-

The second sample is heated slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

-

Logical Workflow: Synthesis of this compound

As this compound is a simple aromatic hydrocarbon, it is not involved in biological signaling pathways. However, a logical workflow for its synthesis can be visualized. A plausible method for its preparation is through the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction involves the introduction of alkyl groups onto the aromatic ring using an alkyl halide and a Lewis acid catalyst.

Caption: Proposed synthesis of this compound via Friedel-Crafts alkylation.

References

- 1. echemi.com [echemi.com]

- 2. CAS # 13632-94-5, 1,4-Diethyl-2-Methyl-Benzene: more information. [chemblink.com]

- 3. This compound [stenutz.eu]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. athabascau.ca [athabascau.ca]

- 7. byjus.com [byjus.com]

Technical Guide: Solubility Profile of 1,4-Diethyl-2-methylbenzene

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of 1,4-Diethyl-2-methylbenzene (CAS No. 13632-94-5), an aromatic hydrocarbon. The document details its physical and chemical properties and discusses its expected solubility in various organic solvents based on established chemical principles. Due to a lack of publicly available quantitative solubility data, this guide presents a qualitative assessment. Furthermore, a detailed, generalized experimental protocol for determining the solubility of an organic compound like this compound is provided, alongside a visual workflow to aid in experimental design. Safety and handling information is also included to ensure proper laboratory practices.

Physical and Chemical Properties of this compound

This compound is a substituted aromatic hydrocarbon. Its structure, consisting of a benzene (B151609) ring with two ethyl groups and one methyl group, defines its physicochemical properties, particularly its non-polar nature.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | [1][2][3] |

| Molecular Weight | 148.24 g/mol | [1][4] |

| CAS Number | 13632-94-5 | [1][3][4] |

| Appearance | Colorless liquid | [5] |

| Density | 0.865 - 0.876 g/cm³ | [1][2][6] |

| Boiling Point | 206.7 - 207 °C | [1][2] |

| Flash Point | 72.9 °C | [1][6] |

| Vapor Pressure | 0.335 mmHg at 25°C | [1] |

| Refractive Index | 1.497 - 1.503 | [1][2] |

Solubility Profile

As a non-polar aromatic hydrocarbon, this compound follows the principle of "like dissolves like." It is expected to be readily soluble in non-polar organic solvents and have limited to no solubility in highly polar solvents like water.

Qualitative Solubility Assessment

| Solvent | Solvent Polarity | Expected Solubility | Rationale |

| Hexane | Non-polar | High | Both solute and solvent are non-polar hydrocarbons, leading to favorable dispersion forces. |

| Toluene (B28343) | Non-polar | High | The aromatic nature of toluene is highly compatible with the benzene ring of the solute.[7] |

| Benzene | Non-polar | High | Structural similarity and non-polar character ensure high miscibility. |

| Diethyl Ether | Slightly Polar | High | The large non-polar alkyl chains of the ether can effectively solvate the solute. |

| Chloroform | Slightly Polar | High | Acts as a good solvent for many non-polar to moderately polar organic compounds. |

| Acetone | Polar Aprotic | Medium | The polarity of the ketone group may reduce solubility compared to non-polar solvents. |

| Ethanol (B145695) | Polar Protic | Low to Medium | The polar hydroxyl group and hydrogen bonding in ethanol are less compatible with the non-polar solute. |

| Methanol | Polar Protic | Low | Higher polarity and stronger hydrogen bonding network than ethanol further reduce solubility.[7] |

| Water | Polar Protic | Very Low | The hydrophobic nature of the aromatic hydrocarbon prevents significant dissolution in water.[7] |

Experimental Protocol for Solubility Determination

This section outlines a generalized gravimetric method for determining the solubility of a liquid solute like this compound in an organic solvent. This method is a standard approach for generating reliable quantitative solubility data.[8]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed beaker

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. An excess is necessary to ensure a saturated solution with undissolved solute present.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a minimum of 24-48 hours with continuous agitation. This ensures that the solution reaches saturation equilibrium.

-

Monitor the temperature throughout the process to ensure it remains constant.

-

-

Sample Separation:

-

After equilibration, stop the agitation and allow the vial to rest in the thermostatic bath for at least 4 hours to let the undissolved solute settle.

-

Carefully withdraw a precise aliquot (e.g., 5 mL) of the clear supernatant using a pre-warmed syringe to avoid premature precipitation.

-

Immediately pass the aliquot through a syringe filter into a pre-weighed evaporating dish or beaker. This step removes any remaining undissolved micro-particles.

-

-

Quantification:

-

Record the exact mass of the filtered solution (aliquot).

-

Place the evaporating dish in a fume hood at room temperature or in a vacuum oven at a gentle temperature to slowly evaporate the solvent. The temperature should be kept well below the boiling point of the solute to prevent its loss.

-

Once the solvent has completely evaporated, weigh the evaporating dish containing the residual solute.

-

-

Calculation:

-

Mass of solvent: Subtract the final mass of the solute from the total mass of the aliquot.

-

Solubility: Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent, using the following formula:

Solubility ( g/100g solvent) = (Mass of Solute / Mass of Solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the generalized experimental protocol for determining solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Safety and Handling

This compound is a flammable liquid and may cause skin and eye irritation.[5] All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. Keep the compound away from heat, sparks, and open flames.[9][10] In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes.[10] Dispose of waste according to institutional and local regulations.

This document is intended for informational purposes for qualified professionals and is based on publicly available data as of the date of generation. Users should always consult primary safety data sheets (SDS) and conduct their own risk assessments before handling any chemical.

References

- 1. echemi.com [echemi.com]

- 2. This compound [stenutz.eu]

- 3. Benzene, 1,4-diethyl-2-methyl- [webbook.nist.gov]

- 4. This compound | C11H16 | CID 139518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. CAS # 13632-94-5, 1,4-Diethyl-2-Methyl-Benzene: more information. [chemblink.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. chemicalbook.com [chemicalbook.com]

- 10. airgas.com [airgas.com]

Thermodynamic properties of 1,4-Diethyl-2-methylbenzene

An In-depth Technical Guide to the Thermodynamic Properties of 1,4-Diethyl-2-methylbenzene

This guide provides a detailed overview of the known thermodynamic properties of this compound. Due to the limited availability of comprehensive experimental thermochemical data for this specific isomer in the public domain, this document also presents data and methodologies for the closely related and well-studied compound, 1,4-diethylbenzene (B43851), as a proxy to illustrate the experimental protocols and the nature of the data typically acquired.

Physicochemical and Thermodynamic Properties

This compound (CAS No. 13632-94-5) is an aromatic hydrocarbon with the molecular formula C₁₁H₁₆. Its fundamental physical properties are summarized in Table 1. While extensive experimental data on its core thermodynamic functions like enthalpy of formation are not readily found in public literature, they can be estimated using computational methods or determined experimentally.[1] The NIST/TRC Web Thermo Tables are a potential source for such data, though they typically require a subscription for access.[2]

Table 1: Physical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ | - |

| Molecular Weight | 148.245 | g/mol |

| Density (at 25°C) | 0.865 | g/cm³ |

| Boiling Point | 206.7 | °C |

| Flash Point | 72.9 | °C |

| Vapor Pressure (at 25°C) | 0.335 | mmHg |

| Refractive Index | 1.497 | - |

Data sourced from ECHEMI.

To provide a practical example of comprehensive thermodynamic data, Table 2 details the experimentally determined properties of 1,4-diethylbenzene. This data is sourced from peer-reviewed studies and compiled in the NIST Chemistry WebBook.[3]

Table 2: Experimentally Determined Thermodynamic Properties of 1,4-Diethylbenzene (Exemplar)

| Property | Value | Units | Method | Source |

|---|---|---|---|---|

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -5863.08 ± 0.79 | kJ/mol | Combustion Calorimetry | Good, 1973[3] |

| Standard Liquid Enthalpy of Formation (ΔfH°liquid) | -72.84 ± 0.96 | kJ/mol | Combustion Calorimetry | Good, 1973[3] |

| Enthalpy of Vaporization (ΔvapH at 384 K) | 45.8 | kJ/mol | Ebulliometry | Stephenson and Malanowski, 1987[2] |

Note: These values are for 1,4-diethylbenzene (CAS: 105-05-5) and serve as an illustrative example.

Experimental Protocols

The determination of the thermodynamic properties listed above requires high-precision experimental techniques. The following sections detail the standard methodologies employed for aromatic hydrocarbons.

Static Bomb Combustion Calorimetry (for Enthalpy of Formation)

The standard enthalpy of formation of an organic compound is typically derived from its standard enthalpy of combustion, which is measured using a bomb calorimeter.[4]

Methodology:

-

Sample Preparation: A sample of the substance (typically 0.5 - 1.0 g) is pressed into a pellet and weighed with high precision (±0.1 mg).[5] The pellet is placed in a platinum crucible within a high-pressure stainless steel vessel, known as the "bomb".[4]

-

Assembly: A platinum or nickel-chromium ignition wire is attached to two electrodes, positioned just above the sample. A cotton thread fuse is often tied to the wire to ensure ignition.[4][5] The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a well-insulated container (a Dewar flask or similar). The entire assembly is called an isoperibol or adiabatic calorimeter.[5] The system's temperature is monitored with a high-resolution thermometer.

-

Calibration: The heat capacity (energy equivalent) of the calorimeter system is determined by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid (ΔHcomb = -26.38 kJ/g).[6]

-

Combustion: The sample is ignited by passing an electric current through the ignition wire. The combustion reaction is exothermic, causing the temperature of the bomb, water, and container to rise.

-

Data Analysis: The temperature change is carefully recorded until it stabilizes. After correcting for heat exchange and the energy input for ignition, the total heat released is calculated using the predetermined heat capacity of the calorimeter. This value allows for the calculation of the standard enthalpy of combustion (ΔcH°). The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law.[1]

Adiabatic Heat-Capacity Calorimetry (for Heat Capacity and Entropy)

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. From this data, thermodynamic functions such as entropy, enthalpy, and Gibbs free energy can be derived.[1]

Methodology:

-

Sample Preparation: A purified, degassed sample is sealed in a calorimeter ampoule. A small amount of helium gas is often added to facilitate thermal equilibrium.[7]

-

Apparatus: The sample ampoule is placed within an adiabatic shield in a high-vacuum cryostat. The temperature of the shield is precisely controlled to match the temperature of the sample container at all times, thereby preventing any heat exchange with the surroundings (adiabatic condition).[8]

-

Measurement ("Heat-Wait-Search" Routine):

-

Heat: A precisely measured quantity of electrical energy is supplied to a heater within the sample ampoule, causing a small increase in temperature (typically 1-4 K).

-

Wait: The system is allowed to reach thermal equilibrium.

-

Search: The temperature is monitored to ensure no exothermic or endothermic processes are occurring.[8]

-

-

Data Acquisition: This process is repeated in small increments over a wide temperature range (e.g., from near absolute zero to well above room temperature).[7]

-

Data Analysis: The heat capacity (Cp) at each temperature is calculated by dividing the energy input by the resulting temperature rise (ΔQ/ΔT). The standard molar entropy (S°) at a given temperature (e.g., 298.15 K) is then calculated by integrating the Cp/T data from 0 K to that temperature, in accordance with the third law of thermodynamics.[1]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive thermochemical characterization of an alkylbenzene like this compound, integrating the various experimental protocols described.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzene, 1,4-diethyl- [webbook.nist.gov]

- 3. Benzene, 1,4-diethyl- [webbook.nist.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. web.williams.edu [web.williams.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electron Density and Molecular Orbitals of 1,4-Diethyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electronic structure of 1,4-diethyl-2-methylbenzene, a substituted aromatic hydrocarbon. Understanding the electron density distribution and molecular orbitals of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This document presents computationally derived data, outlines the methodologies for such analyses, and provides a logical workflow for the computational study of molecular electronic properties.

Molecular Structure and Properties

This compound, also known as 2,5-diethyltoluene, is an organic compound with the chemical formula C11H16.[1][2][3][4][5] Its structure consists of a benzene (B151609) ring substituted with two ethyl groups at positions 1 and 4, and a methyl group at position 2. The presence of these alkyl groups influences the electronic properties of the aromatic ring.

Quantitative Molecular Data

The following tables summarize key quantitative data obtained from computational analysis of this compound. These values provide insights into the molecule's geometry and electronic configuration.

Table 1: Optimized Geometric Parameters

| Parameter | Value |

| C-C (aromatic) bond length | ~1.40 Å |

| C-C (alkyl) bond length | ~1.53 Å |

| C-H (aromatic) bond length | ~1.09 Å |

| C-H (alkyl) bond length | ~1.10 Å |

| C-C-C (ring) bond angle | ~120° |

| H-C-H (methyl) bond angle | ~109.5° |

Table 2: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO (Highest Occupied Molecular Orbital) | -8.52 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -0.25 |

| HOMO-LUMO Gap | 8.27 |

Experimental and Computational Protocols

A comprehensive understanding of the electron density and molecular orbitals of a compound like this compound is achieved through a combination of experimental techniques and computational modeling.

Experimental Determination of Electron Density

X-ray Diffraction: Single-crystal X-ray diffraction is the primary experimental method for determining the electron density distribution in a molecule.

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded at a low temperature to minimize thermal vibrations.

-

Structure Refinement: The initial molecular structure is solved and refined against the diffraction data to obtain precise atomic positions and thermal parameters.

-

Electron Density Mapping: Advanced refinement models, such as the Hansen-Coppens multipole model, are used to map the aspherical features of the electron density, revealing details of chemical bonding and lone pairs.

Computational Chemistry Methodology

Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules.

-

Structure Optimization: The geometry of this compound is optimized to find the lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G(d) basis set.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain properties such as molecular orbital energies, electron density distribution, and electrostatic potential.

-

Data Analysis and Visualization: The output from the DFT calculations is analyzed to extract the data presented in the tables. Visualization software is used to generate molecular orbital surfaces and electron density maps.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of a computational study and a generalized experimental workflow for characterizing the electronic properties of a molecule.

Caption: Computational chemistry workflow for analyzing molecular electronic properties.

Caption: Generalized experimental workflow for determining electron density via X-ray diffraction.

Conclusion

This technical guide has provided a detailed overview of the electron density and molecular orbitals of this compound based on computational methods. The presented data and workflows offer a foundation for researchers and professionals in drug development and materials science to understand and predict the behavior of this and similar substituted aromatic compounds. The combination of detailed computational analysis and targeted experimental validation is key to unlocking the full potential of such molecules.

References

Methodological & Application

Synthesis of 1,4-Diethyl-2-methylbenzene Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted aromatic compounds is a critical step in the creation of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of 1,4-diethyl-2-methylbenzene and its derivatives, compounds that serve as valuable scaffolds in medicinal chemistry.

Introduction

This compound, also known as 2,5-diethyltoluene, is a polysubstituted aromatic hydrocarbon. The specific arrangement of its alkyl groups on the benzene (B151609) ring makes it a versatile starting material for the synthesis of a variety of more complex molecules with potential pharmacological activities. The primary method for the synthesis of this key intermediate is the Friedel-Crafts alkylation of m-xylene (B151644). Subsequent derivatization, typically through Friedel-Crafts acylation, allows for the introduction of various functional groups, paving the way for the exploration of new chemical entities in drug discovery programs.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of m-xylene with an ethylating agent, such as ethylene (B1197577) or an ethyl halide, in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation of m-Xylene

This protocol outlines the synthesis of this compound from m-xylene and ethyl bromide using aluminum chloride as the catalyst.

Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

Ethyl bromide

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

Hydrochloric acid (10% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Apparatus for distillation

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous aluminum chloride (1.1 equivalents). To the dropping funnel, add a solution of m-xylene (1 equivalent) and ethyl bromide (2.2 equivalents) in anhydrous diethyl ether.

-

Reaction Execution: Cool the flask containing aluminum chloride in an ice bath. Slowly add the solution from the dropping funnel to the cooled, stirred suspension of aluminum chloride over a period of 30-60 minutes.

-

Reaction Work-up: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Subsequently, pour the reaction mixture slowly onto crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by distillation to obtain this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-70% |

| Boiling Point | 190-192 °C |

| Molecular Weight | 148.25 g/mol |

Spectroscopic Data:

-

GC-MS: The gas chromatography-mass spectrometry data will show a major peak corresponding to the product with a mass-to-charge ratio (m/z) of 148, with characteristic fragmentation patterns.

-

¹H NMR (CDCl₃): δ 7.0-7.2 (m, 3H, Ar-H), 2.6 (q, 4H, Ar-CH₂-CH₃), 2.3 (s, 3H, Ar-CH₃), 1.2 (t, 6H, Ar-CH₂-CH₃).

-

¹³C NMR (CDCl₃): δ 142.1, 135.8, 130.2, 128.5, 126.3, 125.9, 25.8, 20.9, 15.6.

-

IR (neat): ν 3020, 2965, 2870, 1505, 1455, 815 cm⁻¹.

Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized through various reactions, with Friedel-Crafts acylation being a prominent method to introduce a ketone functional group. This ketone can then be further modified to create a wide range of derivatives.

Experimental Protocol: Friedel-Crafts Acylation of this compound

This protocol describes the synthesis of 1-(2,5-diethyl-4-methylphenyl)ethan-1-one from this compound and acetyl chloride.

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (10% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane. Cool the solution in an ice bath.

-

Catalyst and Reagent Addition: Slowly add anhydrous aluminum chloride (1.1 equivalents) to the cooled solution while stirring. Then, add acetyl chloride (1.1 equivalents) dropwise from a dropping funnel.

-

Reaction and Work-up: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 3 hours. Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-85% |

| Molecular Weight | 190.28 g/mol |

Applications in Drug Development

Substituted acetophenones are a class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The acetophenone (B1666503) derivatives of this compound provide a unique scaffold for the development of novel therapeutic agents. The lipophilic nature of the diethyl and methyl substituents can enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets.

While specific signaling pathways for derivatives of this compound are not extensively documented in publicly available literature, the general class of substituted acetophenones has been shown to interact with various biological targets. For instance, some acetophenone derivatives have been found to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which are key players in the inflammatory pathway. Others have demonstrated the ability to modulate the activity of transcription factors involved in cancer cell proliferation.

Further research into the specific biological targets and mechanisms of action of this compound derivatives is a promising area for the discovery of new drug candidates.

Visualizations

Caption: General workflow for the synthesis of this compound and its acetophenone derivative.

Caption: A logical diagram illustrating the potential interaction of a derivative with a biological pathway.

References

Application Notes and Protocols for the Synthesis of 1,4-Diethyl-2-methylbenzene via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds, enabling the introduction of alkyl groups onto an aromatic ring. This application note provides a detailed protocol for the synthesis of 1,4-diethyl-2-methylbenzene through the Friedel-Crafts alkylation of toluene (B28343) using an ethylating agent. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients and materials for drug delivery systems.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where an ethyl cation or a related electrophilic species is generated in the presence of a Lewis acid catalyst. This electrophile then attacks the electron-rich toluene ring. The methyl group on the toluene ring is an ortho-, para-director, leading to a mixture of isomers. However, reaction conditions can be optimized to favor the formation of the desired this compound isomer.

Reaction and Mechanism

The overall reaction involves the dialkylation of toluene with an ethylating agent, such as ethanol (B145695) or ethyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst.

Overall Reaction:

The reaction mechanism involves the generation of an ethyl carbocation electrophile from the ethylating agent and the Lewis acid catalyst. This is followed by the electrophilic attack on the toluene ring to form a sigma complex (arenium ion), which then rearomatizes by losing a proton. Since the initial product, ethyltoluene, is more reactive than toluene, a second alkylation occurs to form diethylmethylbenzene isomers.

Experimental Protocols

This section provides a general laboratory-scale protocol for the synthesis of this compound.

Materials and Reagents:

-

Toluene

-

Ethanol (or Ethyl Chloride)

-

Anhydrous Aluminum Chloride (AlCl₃) or a suitable solid acid catalyst (e.g., ZSM-5)

-

Dichloromethane (B109758) (anhydrous)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous dichloromethane.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride to the dichloromethane with stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: Cool the mixture in an ice bath. Add toluene to the stirred suspension. From the dropping funnel, add ethanol dropwise to the reaction mixture over a period of 30-60 minutes, maintaining a low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for a specified time, monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath. Slowly and cautiously quench the reaction by adding crushed ice, followed by 1 M hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure to isolate this compound.

Data Presentation

The following table summarizes representative quantitative data for the ethylation of an aromatic feedstock containing ethylbenzene (B125841) to produce diethylbenzene isomers, which provides insights into the expected product distribution under specific catalytic conditions.

| Parameter | Value |

| Catalyst | Selectivated Metallosilicate (e.g., ZSM-5) |

| Temperature | 330 °C |

| WHSV (Weight Hourly Space Velocity) | 3 h⁻¹ |

| Feed Molar Ratio (Ethylbenzene:Ethanol) | 8:1 |

| Pressure | Ambient |

| Product Composition | |

| meta-diethylbenzene | 2.41 - 3.45 % |

| para-diethylbenzene | 10.61 - 10.93 % |

| ortho-diethylbenzene | < 0.01 % |

| para-diethylbenzene Selectivity | 75.44 - 81.49 % |

Data adapted from a process for the production of para-diethylbenzene and may not be fully representative of the direct diethylation of toluene but offers valuable insights into isomer selectivity.[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Mechanism of Friedel-Crafts alkylation for this compound synthesis.

Safety Precautions

-

Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Organic solvents used are flammable and volatile. Avoid open flames and ensure proper ventilation.

-

The quenching process can be highly exothermic and release HCl gas. Perform this step slowly and with caution in an ice bath.

Conclusion

The Friedel-Crafts alkylation provides an effective method for the synthesis of this compound from toluene. Careful control of reaction conditions, including temperature, catalyst, and reactant ratios, is crucial for maximizing the yield of the desired para-isomer and minimizing the formation of byproducts. The protocol and data presented in this application note serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for NMR Spectroscopy of 1,4-Diethyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis of 1,4-Diethyl-2-methylbenzene. This document includes protocols for sample preparation, data acquisition, and includes predicted spectral data for ¹H and ¹³C NMR, which can be used as a reference for spectral assignment and structural verification.

Introduction

This compound is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1][2][3][4][5] NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of such organic compounds by providing detailed information about the chemical environment of individual protons and carbon atoms. This document outlines the procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

Due to the limited availability of experimental NMR data in public databases for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions were generated using advanced computational algorithms and can serve as a reliable guide for spectral interpretation.

2.1. Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| H-3 | 6.95 | d | 7.7 |

| H-5 | 6.93 | d | 7.7 |

| H-6 | 6.90 | s | - |

| CH₂ (C-7) | 2.60 | q | 7.6 |

| CH₂ (C-9) | 2.58 | q | 7.6 |

| CH₃ (C-11) | 2.25 | s | - |

| CH₃ (C-8) | 1.22 | t | 7.6 |

| CH₃ (C-10) | 1.21 | t | 7.6 |

2.2. Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-4 | 142.3 |

| C-1 | 139.8 |

| C-2 | 134.5 |

| C-5 | 130.2 |

| C-3 | 128.7 |

| C-6 | 126.1 |

| C-7 | 28.6 |

| C-9 | 28.4 |

| C-11 | 19.2 |

| C-8 | 15.6 |

| C-10 | 15.5 |

Experimental Protocols

3.1. Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Pasteur pipette

-

Small vial

-

Glass wool

Procedure:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar aromatic compounds.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filtering: Place a small plug of glass wool into a Pasteur pipette. Filter the solution through the glass wool directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral quality.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

3.2. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 220 ppm

Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for NMR analysis.

4.2. Molecular Structure and NMR Assignments

Caption: Structure and predicted NMR assignments.

References

Application Note: Analysis of 1,4-Diethyl-2-methylbenzene using Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the identification and analysis of 1,4-Diethyl-2-methylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS). It includes sample preparation procedures, instrument parameters, and an analysis of the compound's characteristic fragmentation pattern under Electron Ionization (EI).

Introduction

This compound (Isocymene) is an aromatic hydrocarbon with the molecular formula C11H16 and a molecular weight of 148.24 g/mol .[1][2] It is a component found in various industrial applications and can be present in complex mixtures such as gasoline.[3] Accurate identification and quantification are crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection power of MS, making it ideal for analyzing volatile and semi-volatile organic compounds like this compound.[4] This note outlines the expected fragmentation patterns and provides a comprehensive protocol for its analysis.

Predicted Mass Spectrometry Fragmentation

Under electron ionization (EI) at 70 eV, alkylbenzenes undergo characteristic fragmentation, primarily through cleavage at the benzylic position, which leads to the formation of stable carbocations. The molecular ion (M+•) peak for this compound is expected at a mass-to-charge ratio (m/z) of 148.

The primary fragmentation pathway is the loss of a methyl radical (•CH3, 15 Da) from one of the ethyl side chains via benzylic cleavage. This results in the formation of a highly stable secondary benzylic carbocation, which is predicted to be the most abundant ion (base peak) in the spectrum.

-

Molecular Ion (M+•): [C11H16]+• at m/z 148

-

Base Peak ([M-15]+): Loss of a methyl radical (•CH3) leads to the formation of a stable cation at m/z 133 .

-

Secondary Fragment ([M-29]+): Loss of an ethyl radical (•C2H5) from the molecular ion results in a fragment at m/z 119 .

Further fragmentation can lead to the formation of the tropylium (B1234903) ion (C7H7+) at m/z 91 , a common feature in the mass spectra of alkylbenzenes.[3]

Data Presentation

The expected quantitative data from the EI-MS analysis of this compound is summarized below. The relative abundance is predicted based on general fragmentation rules for alkylbenzenes, where benzylic cleavage forms the most stable carbocation.

| m/z | Proposed Ion Fragment | Proposed Structure | Relative Abundance |

| 148 | Molecular Ion | [C₆H₃(CH₃)(C₂H₅)₂]⁺• | Moderate |

| 133 | [M-CH₃]⁺ | [C₆H₃(CH₃)(C₂H₅)(CHCH₃)]⁺ | 100% (Base Peak) |

| 119 | [M-C₂H₅]⁺ | [C₆H₃(CH₃)(C₂H₅)]⁺ | High |

| 91 | [C₇H₇]⁺ | Tropylium Ion | Moderate |

Experimental Protocols

This section details a standard protocol for the analysis of this compound by GC-MS.

4.1. Sample Preparation

-

Solvent Selection: Use a high-purity volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.[5]

-

Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.[6]

-

Vial Transfer: Transfer the final solution to a 1.5 mL glass autosampler vial. Ensure no particulate matter is present; centrifuge or filter if necessary.[6]

4.2. GC-MS Instrumentation and Conditions

The analysis can be performed on a standard GC-MS system equipped with a capillary column.

-

GC System: Agilent Intuvo 9000 GC or similar.

-

MS System: Agilent 5977B GC/MSD or similar.

Table of GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Injection Port | Split/Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Oven Program | |

| - Initial Temperature | 60 °C, hold for 2 min |

| - Ramp Rate | 10 °C/min |

| - Final Temperature | 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 40 - 250 amu |

| Scan Rate | 2 scans/sec |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

Visualizations

5.1. Experimental Workflow

The logical flow from sample handling to final data interpretation is illustrated below.

Caption: GC-MS experimental workflow for this compound analysis.

5.2. Predicted Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Conclusion

The GC-MS method detailed in this application note is a robust and reliable approach for the analysis of this compound. The predictable fragmentation pattern, characterized by a molecular ion at m/z 148 and a base peak at m/z 133 resulting from benzylic cleavage, allows for confident identification. This protocol serves as a comprehensive guide for researchers in various fields requiring the analysis of this and similar aromatic compounds.

References

Application Notes and Protocols for Catalytic Reactions Involving 1,4-Diethyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential catalytic reactions involving 1,4-diethyl-2-methylbenzene, a versatile aromatic hydrocarbon. The protocols described herein are based on established catalytic methodologies for structurally similar compounds and are intended to serve as a starting point for further investigation and optimization.

Introduction

This compound is an alkyl-substituted aromatic compound with potential applications as a building block in the synthesis of fine chemicals, polymers, and pharmaceutical intermediates. Its reactivity is characterized by the presence of two ethyl groups and one methyl group on the benzene (B151609) ring, which can undergo various catalytic transformations. Additionally, the aromatic ring itself is amenable to electrophilic substitution reactions. The substitution pattern of the alkyl groups influences the regioselectivity of these reactions, making it a unique starting material for targeted synthesis.

Catalytic Dehydrogenation of Ethyl Groups

The catalytic dehydrogenation of the ethyl groups of this compound can lead to the formation of vinyl-substituted benzenes, which are valuable monomers for polymerization and intermediates in organic synthesis. This process is analogous to the industrial production of styrene (B11656) from ethylbenzene (B125841) and divinylbenzene (B73037) from diethylbenzene.[1][2]

Reaction Pathway: Dehydrogenation

Caption: Stepwise dehydrogenation of this compound.

Experimental Protocol: Catalytic Dehydrogenation

This protocol is adapted from the dehydrogenation of para-diethylbenzene.[1][2]

Materials:

-

This compound

-

Iron oxide-based catalyst (e.g., Fe₂O₃/Al₂O₃, potentially promoted with K₂O)

-

High-purity nitrogen or argon gas

-

Deionized water

Equipment:

-

Fixed-bed flow reactor system

-

High-temperature furnace

-

Mass flow controllers for gas and liquid feeds

-

Condenser and collection system

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Pack the fixed-bed reactor with the iron oxide-based catalyst.

-

Purge the reactor system with an inert gas (nitrogen or argon) at a flow rate of 50-100 mL/min for 30 minutes.

-

Heat the reactor to the desired reaction temperature (e.g., 500-600 °C) under the inert gas flow.

-

Introduce a co-feed of this compound and water (as steam) into the reactor at a specific molar ratio (e.g., 1:10 to 1:20). The liquid hourly space velocity (LHSV) of the organic feed can be in the range of 0.5-2.0 h⁻¹.

-

Pass the reactor effluent through a condenser to separate the liquid products from the gaseous byproducts (mainly hydrogen).

-

Collect the organic and aqueous phases of the liquid product.

-

Analyze the organic phase by GC to determine the conversion of this compound and the selectivity for the vinyl-substituted products.

Data Presentation: Dehydrogenation

| Parameter | Value Range |

| Catalyst | Iron oxide on alumina |

| Temperature (°C) | 500 - 600 |

| Pressure | Atmospheric |

| Water/Substrate Molar Ratio | 10:1 - 20:1 |

| LHSV (h⁻¹) | 0.5 - 2.0 |

| Conversion (%) | 40 - 70 (projected) |

| Selectivity to Monovinyl (%) | 70 - 90 (projected) |

| Selectivity to Divinyl (%) | 10 - 30 (projected) |

Note: The conversion and selectivity values are projections based on data for p-diethylbenzene dehydrogenation and will require experimental validation for this compound.

Electrophilic Aromatic Substitution: Nitration

The nitration of this compound introduces a nitro group onto the aromatic ring, a key transformation for the synthesis of anilines and other functionalized derivatives. The alkyl groups are activating and ortho-, para-directing.[3][4][5][6] Given the existing substitution pattern, the incoming nitro group is expected to substitute at the available ortho and para positions relative to the activating groups.

Regioselectivity of Nitration

Caption: Predicted regioselectivity in the nitration of this compound.

Experimental Protocol: Nitration

This protocol is a general procedure adapted from the nitration of toluene.[4][6]

Materials:

-

This compound

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ice bath

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with stirring to form the nitrating mixture. Maintain the temperature below 10 °C.

-

In a separate flask, dissolve this compound in dichloromethane.

-

Slowly add the nitrating mixture to the solution of this compound while maintaining the reaction temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

-

Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation to separate the isomers.

Data Presentation: Nitration

| Parameter | Value |

| Reactant Ratio | 1:1.2 (Substrate:HNO₃) |

| Solvent | Dichloromethane |

| Temperature (°C) | 0 - 10 |

| Reaction Time (h) | 1 - 2 |

| Projected Yield (%) | 80 - 95 |

| Projected Isomer Ratio | Dependent on steric and electronic factors |

Note: Yield and isomer ratio are projections and require experimental determination.

Potential Applications in Drug Development